molecular formula C13H24O B14294209 4,7-Tridecadien-1-ol, (4Z,7Z)- CAS No. 118496-02-9

4,7-Tridecadien-1-ol, (4Z,7Z)-

Cat. No.: B14294209
CAS No.: 118496-02-9
M. Wt: 196.33 g/mol
InChI Key: RJYCGBIUZZJVLQ-UHFFFAOYSA-N
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Description

4,7-Tridecadien-1-ol, (4Z,7Z)- is an organic compound with the molecular formula C13H24O. It is a type of alcohol characterized by the presence of two double bonds in the 4th and 7th positions of the carbon chain, both in the Z configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Tridecadien-1-ol, (4Z,7Z)- can be achieved through several methods. One common approach involves the reduction of a 10-halo-3,6-decadiyne to form a (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into 4,7-Tridecadien-1-ol, (4Z,7Z)- by replacing the halogen atom with an acetoxy group .

Industrial Production Methods

Industrial production of 4,7-Tridecadien-1-ol, (4Z,7Z)- often involves high-yield processes that minimize the number of steps and avoid the use of protecting groups. This ensures efficiency and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,7-Tridecadien-1-ol, (4Z,7Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically converts the alcohol group into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 4,7-Tridecadienal or 4,7-Tridecadienoic acid.

    Reduction: Formation of 4,7-Tridecanediol.

    Substitution: Formation of 4,7-Tridecadienyl halides.

Scientific Research Applications

4,7-Tridecadien-1-ol, (4Z,7Z)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in pheromone communication in insects.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4,7-Tridecadien-1-ol, (4Z,7Z)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,7-Tridecadienal, (4Z,7Z)-: An aldehyde with similar structural features.

    4,7-Tridecadienoic acid: A carboxylic acid derivative.

    4,7-Tridecanediol: A saturated alcohol formed by the reduction of 4,7-Tridecadien-1-ol, (4Z,7Z)-.

Uniqueness

4,7-Tridecadien-1-ol, (4Z,7Z)- is unique due to its specific double bond configuration and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

118496-02-9

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

trideca-4,7-dien-1-ol

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-10,14H,2-5,8,11-13H2,1H3

InChI Key

RJYCGBIUZZJVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCO

Origin of Product

United States

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